2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione
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Overview
Description
2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that have garnered significant attention due to their presence in various natural products and bioactive compounds. This particular compound is notable for its unique structure, which includes a decahydro-dicyclopenta[e,g]isoindole core with an ethylphenyl substituent.
Preparation Methods
The synthesis of 2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. This process typically involves a 1,3-dipolar cycloaddition of azides onto alkenes, followed by a 6π-electrocyclization of N-H imine intermediates .
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. Catalysts such as rhodium or palladium may be employed to facilitate these reactions .
Chemical Reactions Analysis
2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of its anticancer properties, the compound may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione include other isoindole derivatives such as:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of human protein kinase CK2 and have shown potential as anti-neoplastic and antiviral drugs.
N-methylisoindole: This compound is used in the synthesis of fluorescent probes and has applications in biological labeling.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
Properties
Molecular Formula |
C22H25NO2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C22H25NO2/c1-2-13-9-11-14(12-10-13)23-21(24)19-17-7-3-5-15(17)16-6-4-8-18(16)20(19)22(23)25/h9-12,17-20H,2-8H2,1H3 |
InChI Key |
UROVDZPMWWQYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C4CCCC4=C5CCCC5C3C2=O |
Origin of Product |
United States |
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